2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine
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Overview
Description
“2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine” is an organic compound that features a pyridine ring substituted with a tert-pentyl group and a pyridinylmethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine” typically involves the following steps:
Formation of tert-pentylamine: This can be achieved by the alkylation of ammonia with tert-pentyl halide under basic conditions.
N-alkylation of pyridine: The tert-pentylamine can then be reacted with 4-pyridinecarboxaldehyde in the presence of a reducing agent like sodium borohydride to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to a piperidine ring.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry, aiding in the formation of metal complexes.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Biological Probes: Used in the study of enzyme mechanisms or receptor binding.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, in pharmaceuticals, it might interact with specific receptors or enzymes, altering their activity. The pyridine ring can engage in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(tert-butyl)-N-(4-pyridinylmethyl)amine: Similar structure but with a tert-butyl group instead of tert-pentyl.
N-(tert-pentyl)-N-(3-pyridinylmethyl)amine: Similar structure but with the pyridinylmethyl group at the 3-position.
Uniqueness
Steric Effects: The tert-pentyl group introduces more steric hindrance compared to tert-butyl, potentially affecting the compound’s reactivity and binding properties.
Positional Isomerism: The position of the pyridinylmethyl group can significantly influence the compound’s chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-(pyridin-4-ylmethyl)butan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-11(2,3)13-9-10-5-7-12-8-6-10/h5-8,13H,4,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGGCAINYNGEPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)NCC1=CC=NC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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